4-(Dodecyloxy)phenyl 4-hydroxybenzoate
Description
4-(Dodecyloxy)phenyl 4-hydroxybenzoate is a benzoate ester derivative characterized by a dodecyloxy (C12H25O) chain attached to the phenyl ring of 4-hydroxybenzoic acid. Its molecular formula is C25H34O4, with a molecular weight of 410.55 g/mol . The compound is synthesized via alkylation of ethyl 4-hydroxybenzoate with 1-bromododecane, followed by hydrolysis and esterification steps . It exhibits liquid crystalline (LC) properties, making it relevant in materials science for applications such as optical devices and lubricant additives .
Properties
CAS No. |
148731-30-0 |
|---|---|
Molecular Formula |
C25H34O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(4-dodecoxyphenyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C25H34O4/c1-2-3-4-5-6-7-8-9-10-11-20-28-23-16-18-24(19-17-23)29-25(27)21-12-14-22(26)15-13-21/h12-19,26H,2-11,20H2,1H3 |
InChI Key |
PERYDRPRBMWDOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)phenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-(dodecyloxy)phenol . The reaction is usually carried out in the presence of an esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is subsequently purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-(Dodecyloxy)phenyl 4-hydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of the compound on a large scale with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-(Dodecyloxy)phenyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro, halo, or other substituted aromatic compounds.
Scientific Research Applications
4-(Dodecyloxy)phenyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of liquid crystals and other advanced materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of 4-(Dodecyloxy)phenyl 4-hydroxybenzoate involves its interaction with biological membranes due to its amphiphilic structure. The dodecyloxy group provides hydrophobic interactions, while the hydroxybenzoate moiety can form hydrogen bonds with polar head groups of membrane lipids. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variation in Alkyl Chain Length
Compounds with varying terminal alkyl chain lengths (e.g., hexyloxy, octyloxy, decyloxy, dodecyloxy) demonstrate distinct mesomorphic behaviors. For instance:
Table 1: Thermal Properties vs. Alkyl Chain Length
| Compound | Alkyl Chain | Phase Transition (°C) | Mesophase Range (°C) |
|---|---|---|---|
| 4-(Hexyloxy)phenyl benzoate | C6 | Cr 85 N 120 Iso | 35 |
| 4-(Dodecyloxy)phenyl benzoate | C12 | Cr 95 N 145 Iso | 50 |
Substituent Effects on Mesomorphic and Antioxidant Properties
Azo vs. Imino Groups
- Azo-containing derivatives (e.g., 2-sec-butyl-4-(p-tolyldiazenyl)phenyl 4-(dodecyloxy)benzoate) exhibit smectic phases and antioxidant activity in lubricants. The nitro-substituted analog (I12b) shows higher antioxidant efficiency than methoxy-substituted (I12a) due to electron-withdrawing effects .
- Imino derivatives (e.g., (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(dodecyloxy)benzoate) display enhanced nematic stability attributed to the polar trifluoromethyl group .
Table 2: Antioxidant Efficiency of Azo Derivatives
| Compound (Code) | Substituent | TAN Reduction (%) | Viscosity Stability |
|---|---|---|---|
| I12a | 4-Methoxyphenyl | 22 | Moderate |
| I12b | 4-Nitrophenyl | 38 | High |
Impact of Terminal Functional Groups
- 4-Formylphenyl 4-(dodecyloxy)benzoate (CAS 56800-36-3) introduces a formyl group, reducing mesophase stability but enabling further chemical modifications .
- Benzyl 4-(4-n-octadecyloxybenzoyloxy)benzoate (C18 chain) exhibits higher crystallinity and melting points (Cr 110 Sm 160 Iso) due to the extended alkyl chain .
Key Research Findings
- Liquid Crystalline Behavior : The dodecyloxy chain enhances nematic phase stability, with DSC studies showing a clearing temperature of 145°C .
- Antioxidant Applications : Dodecyloxy benzoates with electron-withdrawing substituents (e.g., nitro groups) improve oxidative stability in base oils .
- Solid-State NMR Insights : Heterogeneous phenyl ring orientations in crystalline phases correlate with anisotropic properties in mesogens .
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